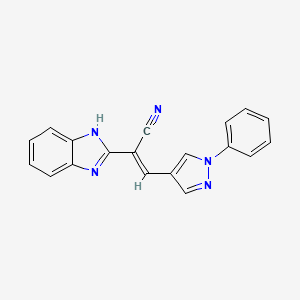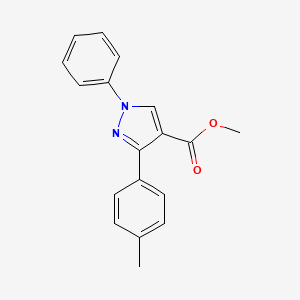
methyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as MMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMPP belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
The exact mechanism of action of methyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a crucial role in the inflammatory response. This compound has also been found to reduce the production of reactive oxygen species, which are known to contribute to tissue damage and inflammation. In addition, this compound has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
Methyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its biological effects are well documented. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, this compound also has some limitations. It has poor solubility in water, which may limit its use in certain experimental settings. In addition, this compound has not been extensively studied in vivo, and its safety profile in humans is not well established.
Future Directions
There are several future directions for research on methyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential anticancer effects of this compound and its derivatives. Additionally, further studies are needed to establish the safety profile of this compound in humans and to determine its potential for use in the treatment of various inflammatory conditions. Overall, this compound is a promising compound with significant potential for therapeutic applications, and further research is warranted to fully explore its biological effects and therapeutic potential.
Scientific Research Applications
Methyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and fever. This compound has also been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
methyl 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-8-10-14(11-9-13)17-16(18(21)22-2)12-20(19-17)15-6-4-3-5-7-15/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKXGMBZUPVVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(3,6-dihydropyridin-1(2H)-yl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3946169.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-8-methoxy-3-chromanamine](/img/structure/B3946174.png)
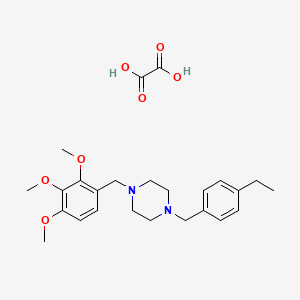
![8-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3946183.png)
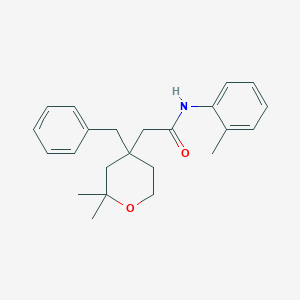
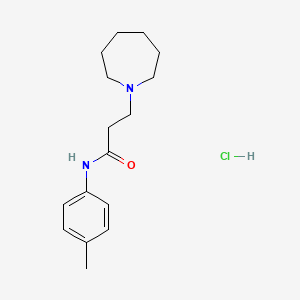
![2-(4-nitrophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B3946202.png)

![5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3946223.png)

![4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3946239.png)
![4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3946244.png)
![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3946248.png)
